molecular formula C18H16F2N4O B611757 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea CAS No. 1448705-06-3

1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea

Cat. No. B611757
CAS RN: 1448705-06-3
M. Wt: 342.35
InChI Key: FRKCJYHCVRFZIW-UHFFFAOYSA-N
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Description

VU0466551 is a selective activator of homomeric G protein gated, inwardly rectifying, potassium subunit 1 (GIRK1) channels.

Scientific Research Applications

  • Hydrogel Formation : A related compound, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, was found to form hydrogels in various acids. These gels' morphology and rheology depend on the anion identity, indicating potential applications in material science where physical properties can be finely tuned (Lloyd & Steed, 2011).

  • Prostate Cancer Inhibition : Derivatives of 1H-pyrazol-5-ol, including 1-(1H-5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol, have shown potential as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3), suggesting potential applications in anti-prostate cancer drug development (Nakao et al., 2014).

  • Molecular Docking and Dynamic Simulations : N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a related compound, has been extensively studied using quantum chemical methods. This research provides insights into the stability, reactivity, and potential biological applications of similar compounds (Pillai et al., 2017).

  • Antimicrobial Activity : Research on 4-Benzoyl-5-phenyl-1H-pyrazole-3-carbonyl chloride derivatives, which are structurally similar, has shown promising antimicrobial activities against various bacteria and yeasts, indicating potential use in antimicrobial drug development (Korkusuz et al., 2013).

  • Inhibition of Soluble Epoxide Hydrolase : Ureas containing 1,3,5-trisubstituted pyrazole have demonstrated inhibitory activity with respect to human soluble epoxide hydrolase (sEH), a target for various therapeutic applications (D’yachenko et al., 2019).

  • Cholesterol O-acyltransferase Inhibition : N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea derivatives have been prepared and evaluated for their ability to inhibit acyl-CoA:cholesterol O-acyltransferase, suggesting applications in cholesterol management (Tanaka et al., 1998).

properties

IUPAC Name

1-(2-benzyl-5-methylpyrazol-3-yl)-3-(3,4-difluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O/c1-12-9-17(24(23-12)11-13-5-3-2-4-6-13)22-18(25)21-14-7-8-15(19)16(20)10-14/h2-10H,11H2,1H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKCJYHCVRFZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)NC2=CC(=C(C=C2)F)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea

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